4-Bromo-3,5-dichlorophenylthiourea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3,5-dichlorophenyl)thiourea typically involves the reaction of 4-bromo-3,5-dichloroaniline with thiourea under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Bromo-3,5-dichlorophenyl)thiourea may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Quality control measures, including NMR, HPLC, and GC, are employed to verify the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3,5-dichlorophenyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted thiourea derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Scientific Research Applications
1-(4-Bromo-3,5-dichlorophenyl)thiourea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3,5-dichlorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or exhibit anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a similar structure but without the halogen substitutions.
1-(4-Chlorophenyl)thiourea: A similar compound with only chlorine substitutions.
1-(4-Bromophenyl)thiourea: A similar compound with only bromine substitution.
Uniqueness
1-(4-Bromo-3,5-dichlorophenyl)thiourea is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and biological activity compared to other thiourea derivatives .
Properties
CAS No. |
1263376-43-7 |
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Molecular Formula |
C7H5BrCl2N2S |
Molecular Weight |
300.00 g/mol |
IUPAC Name |
(4-bromo-3,5-dichlorophenyl)thiourea |
InChI |
InChI=1S/C7H5BrCl2N2S/c8-6-4(9)1-3(2-5(6)10)12-7(11)13/h1-2H,(H3,11,12,13) |
InChI Key |
AXYUZTOWRFPBHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)NC(=S)N |
Origin of Product |
United States |
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